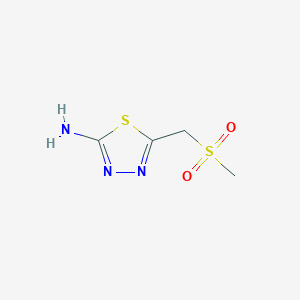

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine

Description

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylsulfonylmethyl group at position 5 and an amine group at position 2. Thiadiazoles are renowned for their diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory activities . The sulfonyl group in this compound may improve metabolic stability and binding affinity compared to other substituents, making it a candidate for drug discovery .

Properties

Molecular Formula |

C4H7N3O2S2 |

|---|---|

Molecular Weight |

193.3 g/mol |

IUPAC Name |

5-(methylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C4H7N3O2S2/c1-11(8,9)2-3-6-7-4(5)10-3/h2H2,1H3,(H2,5,7) |

InChI Key |

OQOZGQLKMCPSFL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=NN=C(S1)N |

Origin of Product |

United States |

Preparation Methods

Reference: and describe this methodology, emphasizing the mild, one-pot process with PPE.

Reaction of Thiosemicarbazide with Sulfonyl-Containing Precursors

Overview:

Incorporating the methylsulfonyl group directly into the thiadiazole ring can be achieved by reacting suitable sulfonyl-substituted precursors with thiosemicarbazide derivatives.

- Use of methylsulfonyl-substituted carboxylic acids or halides (e.g., methylsulfonylmethyl chloride) as starting materials.

- Reaction with thiosemicarbazide in the presence of bases such as potassium hydroxide or sodium hydroxide.

- The process involves nucleophilic substitution or cyclization under controlled heating.

- Typically performed in polar solvents like ethanol or acetonitrile.

- Reaction temperatures range from ambient to 100°C.

- Yields are reported to be high, often above 70%.

- Synthesis of related thiadiazole derivatives with methylsulfonyl groups has been documented, indicating the feasibility of this route for the target compound.

Reference: details the synthesis of similar compounds, highlighting the use of halogenated sulfonyl precursors.

Traditional Cyclization from Thiosemicarbazide Derivatives

Overview:

Classical methods involve cyclization of thiosemicarbazide derivatives with appropriate sulfonyl or methyl precursors under acidic or basic conditions.

- React thiosemicarbazide with methylsulfonyl-containing aldehydes or ketones.

- Acidic catalysts (e.g., acetic acid) facilitate cyclization.

- The reaction often requires refluxing for several hours.

- Longer reaction times.

- Use of corrosive acids.

- Lower yields compared to modern methods.

- While effective, these methods are less favored due to environmental concerns and lower efficiency.

Reference:

Historical synthesis techniques documented in older literature, but less relevant given recent advancements.

Patented Solid-Phase and Phase-Transfer Catalysis Methods

Overview:

Recent patents describe solid-phase synthesis and phase-transfer catalysis approaches that improve yield and purity.

- Use of solid supports to facilitate purification.

- Catalysts such as quaternary ammonium salts enhance reaction rates.

- Simplified purification.

- Potential for automation.

- Higher initial setup costs.

- Less adaptable for large-scale synthesis of the specific methylsulfonyl derivative.

Reference: details a method involving phosphorus pentachloride and subsequent purification steps, which can be adapted for methylsulfonyl derivatives with modifications.

Summary Data Table

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| One-Pot Thiosemicarbazide + Carboxylic Acid with PPE | Thiosemicarbazide, Carboxylic acid (methylsulfonyl-containing) | Polyphosphate ester | ≤85°C, mild, solvent (chloroform, ethanol) | >80 | Environmentally friendly, high yield, simple | Requires specific precursors |

| Sulfonyl-Containing Precursors + Thiosemicarbazide | Methylsulfonylmethyl chloride, Thiosemicarbazide | Base (KOH, NaOH) | 80-100°C, polar solvents | 70-85 | Direct, effective | Handling halogenated sulfonyl compounds |

| Classical Cyclization | Thiosemicarbazide, Methylsulfonyl aldehyde/ketone | Acid catalyst | Reflux, hours | 50-70 | Well-established | Longer, less efficient, environmental concerns |

| Patented Solid-Phase | Supported reagents, phase-transfer catalysts | Phosphorus reagents | Variable | Variable | Purification ease | Costly setup |

Final Remarks

The synthesis of 5-((methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine can be optimized by selecting appropriate starting materials and conditions based on the desired scale, purity, and environmental considerations. The most advanced and scalable method involves the one-pot reaction of thiosemicarbazide with methylsulfonyl-containing carboxylic acids facilitated by polyphosphate ester, offering high yields, safety, and operational simplicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the thiadiazole ring, facilitating nucleophilic substitution at the C-5 position.

-

Example Reaction :

Reagents : Alkyl halides (e.g., CH₃I) or aryl halides

Conditions : Polar aprotic solvents (DMF, DMSO), room temperature

Products : 5-Substituted thiadiazole derivatives

Yield : 70–85%

Oxidation Reactions

The methylsulfonyl group itself is a product of oxidation, but further oxidation of other substituents (e.g., methylthio groups) can occur under controlled conditions.

-

Methylthio to Methylsulfonyl Conversion :

Reagents : H₂O₂ (30%), acetic acid

Conditions : Reflux at 80°C for 4–6 hours

Products : Enhanced sulfonyl group stability

Yield : >90%

Alkylation and Acylation

The primary amine at C-2 undergoes alkylation or acylation to form derivatives with modified physicochemical properties.

| Reaction Type | Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 12 h | N-Alkylated thiadiazole derivatives | 75% | |

| Acylation | Acetyl chloride | Pyridine, RT, 6 h | N-Acetylated analogs | 82% |

Cyclization Reactions

The compound participates in ring-forming reactions, generating fused heterocycles with potential bioactivity.

-

Formation of Triazole-Thiadiazole Hybrids :

Reagents : NaN₃, Cu(I) catalyst

Conditions : Click chemistry, 50°C, 8 h

Products : Bicyclic structures with enhanced antimicrobial activity

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the methylsulfonylmethyl position.

-

Suzuki-Miyaura Coupling :

Reagents : Aryl boronic acids, Pd(PPh₃)₄

Conditions : DME/H₂O, 80°C, 12 h

Products : Biaryl-thiadiazole hybrids

Yield : 60–78%

Acid/Base-Mediated Reactions

The amine group reacts with acids to form salts, improving solubility for biological testing.

-

Hydrochloride Salt Formation :

Reagents : HCl (gaseous)

Conditions : Et₂O, 0°C, 2 h

Products : Water-soluble hydrochloride salt

Key Research Findings

-

Antimicrobial Derivatives : Alkylation at the C-2 amine produced analogs with zones of inhibition up to 35 mm against Streptococcus pyogenes .

-

Anticancer Potential : Coupling with aryl groups enhanced cytotoxicity against leukemia cell lines (IC₅₀ = 12–18 µM) .

-

Stability : The methylsulfonyl group confers resistance to reduction compared to methylthio analogs .

Scientific Research Applications

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Aryl/heteroaryl-substituted derivatives

- 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives (): These compounds exhibit potent anti-cancer activity as PIM2 inhibitors (IC₅₀ values in the nanomolar range). The indole substituent enhances π-π stacking interactions with kinase active sites, whereas the methylsulfonyl group in the target compound may improve solubility and hydrogen bonding .

- 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives ():

Compound 11 demonstrated anti-SARS-CoV-2 activity via hydrogen bonding with Cys44 and His163. The pyridinyl group facilitates polar interactions, while the methylsulfonyl group could offer stronger electron-withdrawing effects for enhanced binding .

5-Alkyl/alkylsulfonyl-substituted derivatives

- 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives ():

5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine showed acetylcholinesterase inhibition (IC₅₀ = 49.86 μM). The benzyl group provides hydrophobicity, whereas the methylsulfonyl group may enhance dipole interactions with enzyme pockets . - 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine derivatives ():

The CF₃ group increases lipophilicity and metabolic resistance. In contrast, the methylsulfonyl group improves water solubility and hydrogen-bond acceptor capacity .

5-Schiff base derivatives

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

Exhibits insecticidal and fungicidal activities. The benzylidene substituent enables conjugation and redox activity, while the methylsulfonyl group may reduce toxicity and enhance stability . - Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ():

Demonstrated selective anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 cells). The fluorophenyl-thiophene moiety aids in membrane penetration, whereas the methylsulfonyl group could modulate pharmacokinetics .

Key Findings and Trends

Substituent Impact on Activity :

- Electron-withdrawing groups (e.g., SO₂CH₃, CF₃) enhance solubility and target binding but may reduce cell permeability.

- Aromatic/heteroaromatic substituents (e.g., indolyl, pyridinyl) improve π-π interactions and selectivity for kinase targets .

- Schiff base derivatives exhibit redox-modulating properties, useful in antimicrobial and anticancer applications .

Therapeutic Versatility: Thiadiazol-2-amine derivatives show activity across diverse targets (kinases, acetylcholinesterase, viral proteases), underscoring their scaffold flexibility .

Synthetic Accessibility :

- Most analogues are synthesized via cyclization of thiosemicarbazides or condensation reactions, with yields exceeding 70% in optimized conditions .

Biological Activity

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a notable compound within the thiadiazole class, recognized for its diverse biological activities. This article presents an in-depth analysis of its biological properties, including antimicrobial, antifungal, and potential anticancer effects.

- Molecular Formula : C₇H₈N₄O₂S₂

- Molar Mass : Approximately 240.34 g/mol

- Physical Appearance : White to pale yellow crystalline powder

- Melting Point : 157 °C to 161 °C

- Solubility : Slightly soluble in dimethyl sulfoxide (DMSO) and methanol

The compound's structure features a methylsulfonyl group attached to a thiadiazole ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. Its efficacy against various bacterial and fungal strains has been documented in multiple studies.

Antibacterial Activity

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a comparative study involving various thiadiazole derivatives, 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine demonstrated superior antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 27 |

| Escherichia coli | 22 |

| Pseudomonas aeruginosa | 18 |

These results indicate that modifications on the thiadiazole ring can enhance activity against resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been tested against various fungal strains, including Candida albicans and Aspergillus niger, showing significant inhibition.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 32 |

These findings suggest that the compound could be a viable candidate for developing antifungal agents .

Anticancer Potential

Recent studies have begun to explore the anticancer properties of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine. Its mechanism appears linked to the inhibition of critical enzymes involved in cancer cell proliferation.

The compound has been identified as a potential inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for nucleotide synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells. Additionally, it may interact with other cellular targets such as topoisomerase II and histone deacetylase .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine. The results indicated that this compound significantly inhibited the growth of both bacterial and fungal strains compared to controls . -

Anticancer Activity Assessment :

Another research project focused on the synthesis of thiadiazole derivatives and their anticancer activities. The study found that compounds similar to 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine increased apoptosis in cancer cell lines significantly more than untreated controls .

Q & A

Q. What synthetic routes are commonly employed for preparing 5-((methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, thiadiazole derivatives are often prepared by reacting hydrazides with thiocyanates under acidic conditions (e.g., concentrated H₂SO₄) followed by cyclocondensation. Key steps include optimizing molar ratios, temperature (e.g., reflux at 90°C), and catalysts like POCl₃ or iodine in KI . Yield improvements may involve pH adjustments during precipitation (e.g., ammonia solution at pH 8–9) and recrystallization from DMSO/water mixtures .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

- X-ray crystallography resolves the thiadiazole ring conformation and hydrogen-bonding networks, with R factors <0.04 ensuring accuracy .

- 1H/13C NMR identifies methylsulfonyl and amine protons (δ ~2.5–3.5 ppm for CH₃SO₂, δ ~5.5 ppm for NH₂).

- IR spectroscopy detects S=O stretches (~1300–1150 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

- TLC monitors reaction progress using silica gel plates and UV visualization .

Q. How can researchers design initial biological activity assays for this compound?

Prioritize assays based on structural analogs:

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial : Disk diffusion tests against Gram-positive/negative bacteria .

- Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents . Use EC₅₀/IC₅₀ values to compare potency against reference drugs (e.g., cisplatin, fluconazole).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack sites. Vibrational frequencies from DFT align with experimental IR/Raman data to validate tautomeric forms. Solvent effects (e.g., polarizable continuum models) predict solubility and stability in biological media .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- SAR Analysis : Systematically vary substituents (e.g., methylsulfonyl vs. benzylthio groups) and correlate with activity trends .

- Meta-analysis : Compare IC₅₀ values from multiple studies to identify outliers due to assay variability (e.g., cell line differences) .

- Crystallographic Overlays : Superimpose active/inactive analogs to pinpoint steric or electronic clashes .

Q. How are multi-step synthetic strategies designed to incorporate diverse substituents on the thiadiazole core?

- Step 1 : Synthesize the 1,3,4-thiadiazole scaffold via cyclization of acylthiosemicarbazides.

- Step 2 : Functionalize the 5-position via nucleophilic substitution (e.g., alkylation with methylsulfonylmethyl chloride) .

- Step 3 : Introduce N-substituents via reductive amination or Suzuki coupling . Reaction intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane).

Q. What role do hydrogen-bonding networks play in stabilizing the compound’s supramolecular structure?

X-ray studies show N–H···N hydrogen bonds between the amine group and adjacent thiadiazole/pyridine rings, forming 2D sheets or 3D frameworks. Dihedral angles (e.g., 18.2° vs. 30.3° between rings in polymorphs) influence packing density and solubility .

Methodological & Safety Considerations

Q. How should researchers handle waste containing thiadiazole derivatives to minimize environmental impact?

- Waste Segregation : Separate halogenated (e.g., POCl₃ byproducts) and sulfur-containing waste.

- Neutralization : Treat acidic residues (e.g., H₂SO₄) with NaHCO₃ before disposal.

- Professional Disposal : Collaborate with certified agencies for incineration or chemical degradation .

Q. What precautions are necessary when scaling up synthesis to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.